molecular formula C7H7IO3 B14073056 4-Iodo-2,5-dimethylfuran-3-carboxylic acid

4-Iodo-2,5-dimethylfuran-3-carboxylic acid

Cat. No.: B14073056
M. Wt: 266.03 g/mol
InChI Key: OTYFBNDMFRKOLI-UHFFFAOYSA-N
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Description

4-Iodo-2,5-dimethylfuran-3-carboxylic acid is an organic compound with the molecular formula C7H7IO3 and a molecular weight of 266.03315 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains an iodine atom, making it a halogenated furan derivative

Preparation Methods

The synthesis of 4-Iodo-2,5-dimethylfuran-3-carboxylic acid typically involves halogenation and carboxylation reactions. One common method is the iodination of 2,5-dimethylfuran followed by carboxylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Iodo-2,5-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in the formation of 2,5-dimethylfuran-3-carboxylic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, leading to the synthesis of more complex organic molecules .

Scientific Research Applications

4-Iodo-2,5-dimethylfuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2,5-dimethylfuran-3-carboxylic acid involves its interaction with molecular targets through its iodine atom and carboxylic acid group. These functional groups enable the compound to participate in various chemical reactions, including binding to enzymes and receptors. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

4-Iodo-2,5-dimethylfuran-3-carboxylic acid can be compared with other halogenated furan derivatives, such as:

  • 2-Iodo-5-methylfuran-3-carboxylic acid
  • 4-Bromo-2,5-dimethylfuran-3-carboxylic acid
  • 4-Chloro-2,5-dimethylfuran-3-carboxylic acid

These compounds share similar structural features but differ in their halogen atoms, which can influence their reactivity and applications. The presence of iodine in this compound makes it unique due to the specific chemical properties imparted by the iodine atom .

Properties

Molecular Formula

C7H7IO3

Molecular Weight

266.03 g/mol

IUPAC Name

4-iodo-2,5-dimethylfuran-3-carboxylic acid

InChI

InChI=1S/C7H7IO3/c1-3-5(7(9)10)6(8)4(2)11-3/h1-2H3,(H,9,10)

InChI Key

OTYFBNDMFRKOLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)I)C(=O)O

Origin of Product

United States

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